molecular formula C13H16Cl2N2O3 B7480170 N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide

N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide

Cat. No.: B7480170
M. Wt: 319.18 g/mol
InChI Key: YXHLBBACNQFKGO-UHFFFAOYSA-N
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Description

N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butylcarbamoyl group and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide typically involves the reaction of 3,4-dichlorophenoxyacetic acid with tert-butyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction may be catalyzed by a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butylcarbamoyl)-2-(4-chlorophenoxy)acetamide
  • N-(tert-butylcarbamoyl)-2-(3,5-dichlorophenoxy)acetamide
  • N-(tert-butylcarbamoyl)-2-(3,4-difluorophenoxy)acetamide

Uniqueness

N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3/c1-13(2,3)17-12(19)16-11(18)7-20-8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHLBBACNQFKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)COC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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